molecular formula C20H15F2NO B3873663 4,4-difluoro-3-(1-naphthylamino)-1-phenyl-2-buten-1-one

4,4-difluoro-3-(1-naphthylamino)-1-phenyl-2-buten-1-one

Cat. No.: B3873663
M. Wt: 323.3 g/mol
InChI Key: KJMKUZNZWIGHKD-AQTBWJFISA-N
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Description

4,4-difluoro-3-(1-naphthylamino)-1-phenyl-2-buten-1-one is a useful research compound. Its molecular formula is C20H15F2NO and its molecular weight is 323.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.11217043 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescent Properties in Coordination Polymers

One-dimensional polymers featuring Ag−C bonds, including those with similar structural elements to 4,4-difluoro-3-(1-naphthylamino)-1-phenyl-2-buten-1-one, exhibit luminescent properties in the solid state. These polymers, including [Ag2(μ3-L)2(MeCN)]n where L represents variants of the compound, show visible light emission, which could be leveraged in materials science for creating luminescent materials (K. A. and A. Morsali, 2007).

Synthesis of Fluoronaphthoic Acids

In the synthesis of various mono- and difluoronaphthoic acids, aryl carboxamides, which are structurally related to this compound, play a significant role. These acids are important in the development of biologically active compounds, underscoring the compound's potential relevance in pharmaceutical research (Jayaram R Tagat et al., 2002).

Crystallographic and Spectroscopic Studies

The compound's related structures have been extensively studied using crystallography and spectroscopy, providing insights into their molecular frameworks and potential for forming π–π stacked aromatic layers. This knowledge is essential in understanding the compound's behavior in various applications, including material sciences and pharmaceuticals (R. Abdel-Jalil et al., 2015).

Photophysical and Electrochemical Studies

In-depth studies into the optical and electrochemical properties of related fluorinated compounds have been conducted. These studies, including BSA-binding experiments and molecular docking, are crucial for applications in photophysics and electrochemistry, possibly including sensor development and materials research (H. Bonacorso et al., 2018).

Applications in Near-Infrared

Luminescent MaterialsCompounds with structural similarities to this compound have been used in creating near-infrared (NIR) luminescent materials. For instance, certain β-diketones, akin to the compound , have been synthesized and bonded to mesoporous materials, resulting in NIR-luminescent materials. These have potential applications in optical amplification, highlighting the compound's significance in the development of advanced photonic materials (Jing Feng et al., 2009).

Properties

IUPAC Name

(Z)-4,4-difluoro-3-(naphthalen-1-ylamino)-1-phenylbut-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2NO/c21-20(22)18(13-19(24)15-8-2-1-3-9-15)23-17-12-6-10-14-7-4-5-11-16(14)17/h1-13,20,23H/b18-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMKUZNZWIGHKD-AQTBWJFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C(C(F)F)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C(/C(F)F)\NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,4-difluoro-3-(1-naphthylamino)-1-phenyl-2-buten-1-one
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4,4-difluoro-3-(1-naphthylamino)-1-phenyl-2-buten-1-one
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4,4-difluoro-3-(1-naphthylamino)-1-phenyl-2-buten-1-one
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4,4-difluoro-3-(1-naphthylamino)-1-phenyl-2-buten-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.